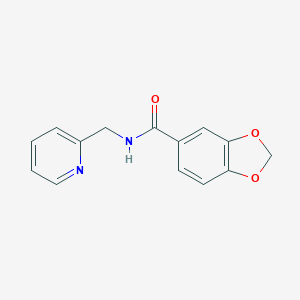
N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that features a pyridylmethyl group attached to a benzodioxole ring system with a carboxamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 2-pyridylmethylamine with 1,3-benzodioxole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and purity of the final product .
化学反应分析
Types of Reactions
N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridylmethyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridylmethyl derivatives
科学研究应用
N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:
作用机制
The mechanism of action of N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
N-(2-pyridylmethyl)iminodiacetic acid: Similar structure but with iminodiacetic acid instead of benzodioxole.
Tris(2-pyridylmethyl)amine: Contains three pyridylmethyl groups attached to an amine.
N-(2-pyridylmethyl)-l-alanine: Features a pyridylmethyl group attached to l-alanine .
Uniqueness
N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide is unique due to the presence of the benzodioxole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in coordination chemistry and medicinal chemistry .
属性
CAS 编号 |
346726-01-0 |
|---|---|
分子式 |
C14H12N2O3 |
分子量 |
256.26g/mol |
IUPAC 名称 |
N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H12N2O3/c17-14(16-8-11-3-1-2-6-15-11)10-4-5-12-13(7-10)19-9-18-12/h1-7H,8-9H2,(H,16,17) |
InChI 键 |
MYAGSSIKJBRPCU-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=CC=N3 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B447917.png)
![3-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-({4-[3-(1,3-benzothiazol-2-ylsulfanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}sulfanyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B447918.png)




![5-[(5-Iodo-2-furyl)methylene]-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447925.png)




![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447932.png)
